2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

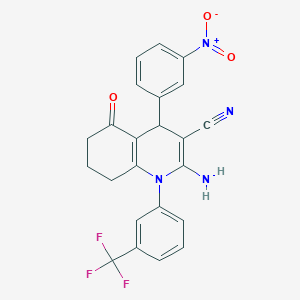

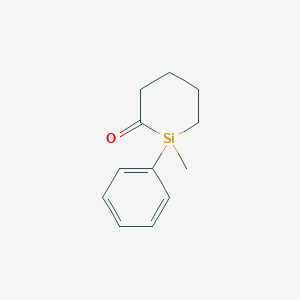

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate: is a complex organic compound with a unique structure. Let’s break it down:

- The quinoline core consists of a bicyclic aromatic ring system.

- The heptyl group (a seven-carbon alkyl chain) is attached to one of the phenyl rings.

- The p-tolyl group (a methyl group substituted on a toluene ring) is also part of the structure.

- The oxoethyl group (a carbonyl group attached to an ethyl chain) adds further complexity.

Métodos De Preparación

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:

-

Friedländer Synthesis

- This classic method involves the condensation of aniline derivatives with β-ketoesters.

- In the case of our compound, an appropriate aniline (such as 4-heptylaniline) reacts with 6-methyl-2-(p-tolyl)quinoline-4-carboxylic acid.

- The reaction proceeds via cyclization and subsequent esterification to form the target compound.

-

Heterocyclic Synthesis

- Another approach is to synthesize the quinoline core first and then introduce the substituents.

- The quinoline ring can be prepared through various cyclization reactions, such as the Skraup synthesis or Povarov reaction.

- The heptyl and p-tolyl groups can then be added using standard organic chemistry techniques.

Industrial Production

While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Análisis De Reacciones Químicas

Reactivity

Oxidation: The compound contains an electron-rich quinoline ring, making it susceptible to oxidation reactions.

Substitution: The heptyl and p-tolyl groups can undergo nucleophilic substitution reactions.

Reduction: Reduction of the carbonyl group (oxoethyl) is possible.

Common Reagents and Major Products

Oxidation: Reagents like potassium permanganate or chromic acid can oxidize the quinoline ring.

Substitution: Alkyl halides or aryl halides can introduce new substituents.

Reduction: Sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.

Aplicaciones Científicas De Investigación

This compound has diverse applications:

Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer effects.

Chemical Biology: Researchers study its interactions with biological targets.

Materials Science: Its unique structure could inspire novel materials.

Mecanismo De Acción

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its effects.

Comparación Con Compuestos Similares

: Example reference. : Another reference.

Propiedades

Número CAS |

355429-18-4 |

|---|---|

Fórmula molecular |

C33H35NO3 |

Peso molecular |

493.6 g/mol |

Nombre IUPAC |

[2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C33H35NO3/c1-4-5-6-7-8-9-25-13-17-27(18-14-25)32(35)22-37-33(36)29-21-31(26-15-10-23(2)11-16-26)34-30-19-12-24(3)20-28(29)30/h10-21H,4-9,22H2,1-3H3 |

Clave InChI |

OOQIKPPBINGRIO-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)

![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)

![3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12052489.png)

![3-({1-Hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12052505.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12052527.png)